molecular formula C16H26BF4ORh- B1357179 Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate CAS No. 207124-65-0

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate

Cat. No.: B1357179
CAS No.: 207124-65-0
M. Wt: 424.1 g/mol
InChI Key: RVVSQTPAHKVLPL-UHFFFAOYSA-N
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Safety and Hazards

This compound is classified as a flammable solid and may be corrosive to metals . It can cause eye irritation, skin irritation, and skin sensitization . It may also cause respiratory irritation . Safety precautions include keeping away from heat/sparks/open flames/hot surfaces and avoiding inhalation of dust/fume/gas/mist/vapors/spray .

Biochemical Analysis

Biochemical Properties

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate plays a significant role in biochemical reactions, particularly in catalysis. It interacts with various enzymes and proteins, facilitating reactions that are otherwise challenging to achieve. For instance, it is employed in the synthesis of cationic COD-Rhodium complexes with phosphine ligands, which are crucial for enantioselective hydrogenation . The nature of these interactions often involves the formation of coordination complexes, where the rhodium center binds to the active sites of enzymes or proteins, enhancing their catalytic efficiency.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the activity of specific enzymes, thereby altering metabolic pathways and gene expression profiles. These changes can affect cell proliferation, differentiation, and apoptosis, making it a valuable tool for studying cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The rhodium center can coordinate with various ligands, including enzymes and proteins, leading to enzyme inhibition or activation. This coordination often results in conformational changes in the target biomolecules, affecting their activity and function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved metabolic function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of the compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can alter metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions can affect various biochemical processes, including energy production, biosynthesis, and detoxification, highlighting the compound’s versatility in metabolic studies .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution pattern of the compound is influenced by its chemical properties, such as solubility and affinity for specific biomolecules, which determine its accumulation and activity within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and modulate their activity. Understanding the subcellular distribution of the compound is essential for optimizing its use in biochemical and cellular studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is typically synthesized by reacting rhodium trichloride with 1,5-cyclooctadiene in the presence of a tetrafluoroborate salt. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation of the rhodium complex . The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then packaged and distributed for various applications in research and industry .

Comparison with Similar Compounds

Similar Compounds

  • Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
  • Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer

Uniqueness

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is unique due to its high catalytic activity and selectivity in hydrogenation, isomerization, and hydrosilylation reactions. Its stability and ease of handling make it a preferred choice in both research and industrial applications .

Properties

IUPAC Name

cycloocta-1,5-diene;rhodium;tetrafluoroborate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12.BF4.H2O.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*1-2,7-8H,3-6H2;;1H2;/q;;-1;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVSQTPAHKVLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.O.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BF4ORh-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate
Reactant of Route 2
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate
Reactant of Route 3
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate
Reactant of Route 4
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate
Reactant of Route 5
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate
Reactant of Route 6
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate

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